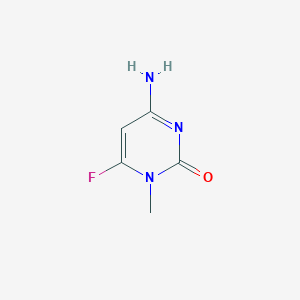
4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The presence of amino, fluoro, and methyl groups in this compound may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Nucleophilic substitution reactions: Using fluorinated pyrimidine derivatives as starting materials.
Amination reactions: Introducing the amino group through reactions with amines or ammonia.
Methylation reactions: Adding the methyl group using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing crystallization, distillation, or chromatography for purification.
化学反応の分析
Types of Reactions
4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Halogenation, nitration, or sulfonation reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of amino and fluoro groups can influence binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
4-amino-6-chloro-1-methylpyrimidin-2(1H)-one: Similar structure with a chlorine atom instead of fluorine.
4-amino-6-fluoro-1-ethylpyrimidin-2(1H)-one: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of amino, fluoro, and methyl groups in 4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one may impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing new compounds with desired properties.
特性
分子式 |
C5H6FN3O |
|---|---|
分子量 |
143.12 g/mol |
IUPAC名 |
4-amino-6-fluoro-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C5H6FN3O/c1-9-3(6)2-4(7)8-5(9)10/h2H,1H3,(H2,7,8,10) |
InChIキー |
HLKDBQDBYSEZNN-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=NC1=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


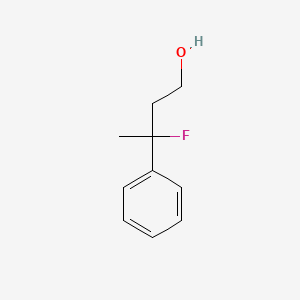

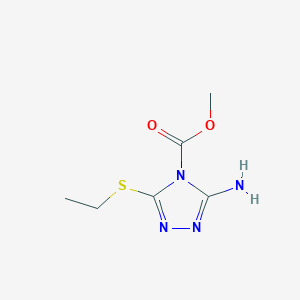
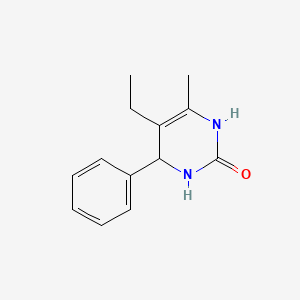
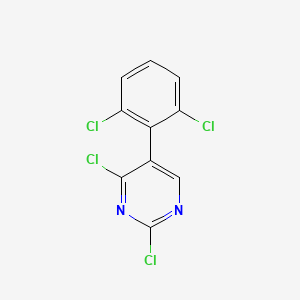

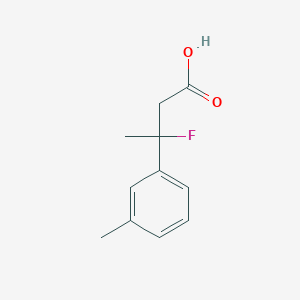
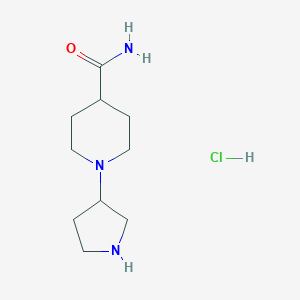

![3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione](/img/structure/B13107572.png)
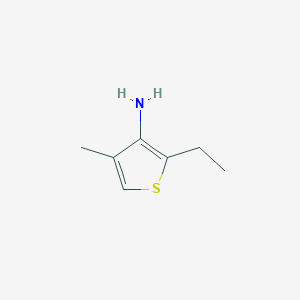
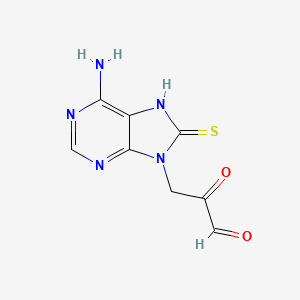
![methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate](/img/structure/B13107592.png)

